Empedopeptin

Calcium-dependent antibiotics MIC determination Gram-positive antibacterial agents

Empedopeptin (BMY-28117) is a cyclic lipodepsipeptide antibiotic produced by Empedobacter haloabium ATCC 31962, characterized by an eight-amino-acid macrolactone core cyclized via an ester bond and a C14-myristic acid tail. Its antibacterial spectrum is similar to vancomycin, covering aerobic and anaerobic Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.

Molecular Formula C49H79N11O19
Molecular Weight 1126.2 g/mol
CAS No. 87551-98-2
Cat. No. B1208212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpedopeptin
CAS87551-98-2
SynonymsBMY 28117
BMY-28117
empedopeptin
Molecular FormulaC49H79N11O19
Molecular Weight1126.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO
InChIInChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52)
InChIKeyWSCOCOSDPASNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Empedopeptin (CAS 87551-98-2): A Calcium-Dependent Lipodepsipeptide Antibiotic for Gram-Positive Research Applications


Empedopeptin (BMY-28117) is a cyclic lipodepsipeptide antibiotic produced by Empedobacter haloabium ATCC 31962, characterized by an eight-amino-acid macrolactone core cyclized via an ester bond and a C14-myristic acid tail [1]. Its antibacterial spectrum is similar to vancomycin, covering aerobic and anaerobic Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae [2]. However, its mechanism of action—calcium-dependent sequestration of the peptidoglycan precursor lipid II—is structurally and mechanistically distinct from vancomycin and other in-class lipopeptides, making it a uniquely valuable probe for cell wall biosynthesis studies [3].

Why Generic Substitution Fails for Empedopeptin: Divergent Target Engagement and PK Profiles Among Lipopeptide Antibiotics


Empedopeptin, tripropeptins, and plusbacins share a conserved cyclic lipodepsipeptide scaffold and all inhibit cell wall biosynthesis, yet they cannot be used interchangeably for research or procurement. Empedopeptin's primary molecular target is lipid II, which it binds in a distinct 1:2 stoichiometry, whereas the structurally related tripropeptin C primarily sequesters undecaprenyl pyrophosphate (C55-PP) [1]. This difference in target engagement leads to divergent effects on the lipid cycle of peptidoglycan synthesis. Furthermore, S. aureus exhibits differential susceptibility to empedopeptin versus tripropeptin, mediated by the VraDE transporter, underscoring that structural similarity does not translate to functional equivalence [2]. Even against vancomycin—a glycopeptide with a superficially similar antibacterial spectrum—empedopeptin demonstrates superior pharmacokinetic parameters including higher peak blood levels and extended half-life in murine models [3].

Empedopeptin Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decision-Making


Calcium-Dependent MIC Potentiation: A Unique Selectivity Switch Not Observed with Vancomycin

Empedopeptin's antibacterial activity is strongly potentiated by physiological calcium concentrations, a feature absent in vancomycin. In standard Mueller-Hinton broth supplemented with 1.25 mM Ca2+ (equating to human serum levels), empedopeptin MICs against S. aureus ATCC 29213 decreased from 32 μg/ml to 4 μg/ml, a reduction of 8-fold. For MRSA strain N315, the MIC dropped 8-fold from 32 to 4 μg/ml, and for S. aureus SG 511 it dropped 8-fold from 8 to 1 μg/ml [1]. In contrast, vancomycin MIC values are unaffected by calcium supplementation [2]. The calcium-dependent MIC enhancement ranged from 2- to 16-fold across the bacterial panel tested, with the strongest potentiation observed for Staphylococcus simulans 22 (16-fold reduction from 16 to 1 μg/ml) [1]. This calcium dependency is mechanistically linked to empedopeptin's requirement for Ca2+ to form stable complexes with lipid II and negatively charged membrane phospholipids [2].

Calcium-dependent antibiotics MIC determination Gram-positive antibacterial agents

In Vivo Efficacy (PD50) Against Systemic Gram-Positive Infections: Empedopeptin vs. Amphomycin and Vancomycin

In a murine systemic infection model, empedopeptin demonstrated superior in vivo efficacy compared to the structurally related amphomycin and was comparable to vancomycin. Against methicillin-resistant S. aureus (MRSA strain A15097), empedopeptin achieved a PD50 of 1.1 mg/kg (intramuscular), matching vancomycin at 1.1 mg/kg, while amphomycin required 3.2 mg/kg [1]. Against S. aureus Smith, empedopeptin's PD50 was 3.3 mg/kg versus 1.3 mg/kg for vancomycin and 6.2 mg/kg for amphomycin. Notably, against Clostridium perfringens, empedopeptin showed a PD50 of 6.8 mg/kg, higher than vancomycin's 1.3 mg/kg but still within a therapeutically relevant range [1]. The acute intravenous LD50 of empedopeptin in mice was 560 mg/kg, with no deaths observed up to 1,600 mg/kg via the intramuscular route [1].

In vivo efficacy PD50 murine model MRSA infection

Pharmacokinetic Superiority: Empedopeptin Achieves Higher and More Sustained Blood Levels Than Vancomycin in Mice

Empedopeptin demonstrated significantly superior pharmacokinetic parameters compared to vancomycin in mice after both intravenous and intramuscular administration. Following a 30 mg/kg i.v. dose, empedopeptin achieved a peak blood level (Cmax) of 224 μg/ml versus 108 μg/ml for vancomycin, a 2.1-fold difference, with a half-life (T1/2) of 0.87 h versus 0.59 h (1.5-fold longer) and an AUC of 163 μg·h/ml versus 35 μg·h/ml (4.7-fold greater total exposure) [1]. After a 10 mg/kg i.m. dose, empedopeptin reached a Cmax of 48 μg/ml versus 27 μg/ml for vancomycin, with T1/2 of 1.8 h versus 0.83 h and AUC of 137 versus 32 μg·h/ml [1]. Empedopeptin is not orally absorbed, consistent with its peptide nature [1].

Pharmacokinetics Cmax AUC half-life

Primary Molecular Target: Empedopeptin Binds Lipid II with 1:2 Stoichiometry, Distinct from Tripropeptin C and ADEPs

Empedopeptin's primary physiological target is undecaprenyl pyrophosphate-N-acetylmuramic acid(pentapeptide)-N-acetylglucosamine (lipid II), forming a Ca2+-dependent complex with a 1:2 (antibiotic:lipid II) molar stoichiometry [1]. This is mechanistically distinct from the closely related tripropeptin C, which primarily binds undecaprenyl pyrophosphate (C55-PP) and inhibits UppP phosphatase activity [2]. Empedopeptin's binding region on lipid II involves at least the pyrophosphate group, the first sugar, and the proximal parts of the stem peptide and undecaprenyl chain [1]. While undecaprenyl pyrophosphate and teichoic acid precursors are bound with lower affinity and constitute additional targets, lipid II is the highest-affinity binding partner [1]. In contrast, ADEP-class acyldepsipeptides target the ClpP protease, representing a fundamentally different antibacterial mechanism [3].

Lipid II binding mechanism of action peptidoglycan biosynthesis inhibition

Optimal Research and Industrial Application Scenarios for Empedopeptin Based on Quantitative Differentiation Evidence


Investigating Calcium-Dependent Antibacterial Mechanisms and Lipid II Biology

Empedopeptin is uniquely suited for studying Ca2+-dependent antibiotic-target interactions. Its MIC shifts up to 16-fold depending on Ca2+ concentration [1], enabling researchers to titrate antibacterial activity by modulating assay calcium levels. This property makes empedopeptin an ideal probe for investigating the role of divalent cations in lipid II recognition and membrane interaction, experiments that cannot be replicated with vancomycin (Ca2+-independent) or daptomycin (different mechanism of Ca2+ dependence). The defined 1:2 binding stoichiometry with purified lipid II [1] further supports quantitative biochemical and biophysical studies of peptidoglycan precursor recognition.

In Vivo Efficacy Studies in Murine Models of Gram-Positive Infection Requiring Superior Pharmacokinetics

For researchers requiring an antibiotic with favorable murine pharmacokinetics for in vivo proof-of-concept studies, empedopeptin offers quantifiable advantages over vancomycin: 2.1-fold higher Cmax, 1.5-fold longer half-life, and 4.7-fold greater AUC at equivalent i.v. doses [2]. This translates to sustained therapeutic drug levels and less frequent dosing in animal models. Specifically, empedopeptin's PD50 of 1.1 mg/kg against MRSA A15097 matches vancomycin [2], despite a different mechanism of action, providing a viable alternative for studying anti-MRSA therapies with a distinct resistance profile.

Dissecting the Lipid Cycle of Cell Wall Biosynthesis Using a Lipid II-Selective Sequestrant

Empedopeptin is the preferred tool for selectively blocking the lipid II-dependent step of peptidoglycan biosynthesis without affecting C55-PP recycling. Unlike tripropeptin C, which binds C55-PP and inhibits UppP phosphatase [3], empedopeptin sequesters lipid II in a 1:2 complex without trapping C55-PP (no complex observed up to 4-fold molar excess) [1]. This target selectivity enables clean dissection of the membrane-associated phase of cell wall synthesis, making empedopeptin essential for studies where distinguishing between lipid II sequestration and C55-PP depletion is critical to experimental interpretation.

Structure-Activity Relationship (SAR) Studies Leveraging Hydroxylated Amino Acid Pharmacophore

The demonstration that dioxygenase gene null-mutants (ΔempA and ΔempB) producing empedopeptin analogs with altered hydroxylation patterns show significantly reduced antibacterial activity compared to wild-type empedopeptin [4] establishes the hydroxylated amino acid residues (hydroxyaspartic acid and hydroxyproline) as critical pharmacophoric elements. This evidence positions empedopeptin as a validated starting scaffold for medicinal chemistry programs focused on the calcium-dependent lipodepsipeptide class, where synthetic modification of the hydroxylation pattern can be quantitatively benchmarked against the wild-type compound's MIC values and lipid II binding affinity.

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